Cas no 1154619-08-5 (1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid)

1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a thiophene methyl group and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The thiophene moiety enhances electronic properties, while the carboxylic acid group allows for further derivatization via amidation, esterification, or metal coordination. Its well-defined reactivity profile makes it valuable in medicinal chemistry for designing bioactive molecules, including kinase inhibitors or antimicrobial agents. The compound’s stability under standard conditions and compatibility with common organic transformations further underscore its utility in research and industrial settings.
1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid structure
1154619-08-5 structure
Product name:1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
CAS No:1154619-08-5
MF:C9H8N2O2S
MW:208.237020492554
CID:5042840

1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
    • 1-(thiophen-3-ylmethyl)pyrazole-4-carboxylic acid
    • 1-(Thiophen-3-ylmethyl)-1H-pyrazole-4-carboxylic acid
    • 1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
    • Inchi: 1S/C9H8N2O2S/c12-9(13)8-3-10-11(5-8)4-7-1-2-14-6-7/h1-3,5-6H,4H2,(H,12,13)
    • InChI Key: CFBWCEWZYSDRNH-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CN1C=C(C(=O)O)C=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • XLogP3: 1
  • Topological Polar Surface Area: 83.4

1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid Security Information

1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-3016-5g
1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
1154619-08-5 95%+
5g
$1503.0 2023-09-07
TRC
T146396-100mg
1-[(thiophen-3-yl)methyl]-1h-pyrazole-4-carboxylic acid
1154619-08-5
100mg
$ 115.00 2022-06-03
TRC
T146396-500mg
1-[(thiophen-3-yl)methyl]-1h-pyrazole-4-carboxylic acid
1154619-08-5
500mg
$ 475.00 2022-06-03
Life Chemicals
F1908-3016-1g
1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
1154619-08-5 95%+
1g
$501.0 2023-09-07
TRC
T146396-1g
1-[(thiophen-3-yl)methyl]-1h-pyrazole-4-carboxylic acid
1154619-08-5
1g
$ 730.00 2022-06-03
Life Chemicals
F1908-3016-2.5g
1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
1154619-08-5 95%+
2.5g
$1002.0 2023-09-07
Life Chemicals
F1908-3016-10g
1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
1154619-08-5 95%+
10g
$2104.0 2023-09-07
Life Chemicals
F1908-3016-0.25g
1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
1154619-08-5 95%+
0.25g
$451.0 2023-09-07
Life Chemicals
F1908-3016-0.5g
1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
1154619-08-5 95%+
0.5g
$475.0 2023-09-07

Additional information on 1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid

Professional Introduction to 1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic Acid (CAS No. 1154619-08-5)

1-[(Thiophen-3-ylmethyl]-1H-pyrazole-4-carboxylic acid) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. With a CAS number of 1154619-08-5, this molecule has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to the pyrazole class, which is renowned for its broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

The structural framework of 1-[(Thiophen-3-ylmethyl]-1H-pyrazole-4-carboxylic acid) incorporates a thiophene ring, which is a heterocyclic aromatic compound known for its stability and reactivity. The thiophene moiety at the 3-position of the molecule enhances its interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents. The carboxylic acid group at the 4-position of the pyrazole ring further contributes to its pharmacological potential by allowing various chemical modifications and functionalizations.

In recent years, there has been a growing interest in exploring the pharmacological properties of pyrazole derivatives, particularly those incorporating heterocyclic structures such as thiophene. Studies have demonstrated that these compounds can exhibit significant biological activity by modulating various cellular pathways. For instance, research has shown that certain pyrazole-thiophene derivatives can inhibit the activity of enzymes involved in inflammation and cancer progression.

The synthesis of 1-[(Thiophen-3-ylmethyl]-1H-pyrazole-4-carboxylic acid) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the thiophene ring followed by the introduction of the pyrazole moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient and selective transformations.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyrazole derivatives have shown promise as inhibitors of kinases and other enzymes that are aberrantly expressed in cancer cells. The presence of the thiophene ring enhances binding affinity to these targets, making it an attractive candidate for further development into an anticancer drug. Preclinical studies have begun to explore the efficacy of this compound in various cancer models, with promising results indicating its ability to induce apoptosis and inhibit tumor growth.

Beyond oncology, 1-[(Thiophen-3-ylmethyl]-1H-pyrazole-4-carboxylic acid) has also been investigated for its potential in treating inflammatory diseases. Inflammatory processes are mediated by a complex interplay of cytokines and enzymes, many of which are targeted by small molecule inhibitors. The structural features of this compound allow it to interact with key inflammatory pathways, potentially leading to novel therapeutic strategies for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The development of new pharmaceuticals relies heavily on understanding the molecular interactions between drug candidates and biological targets. Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in predicting the binding affinity and mode of action of 1-[(Thiophen-3-ylmethyl]-1H-pyrazole-4-carboxylic acid). These studies provide valuable insights into how the compound interacts with proteins and nucleic acids, guiding further optimization efforts.

In conclusion, 1-[(Thiophen-3-ylmethyl]-1H-pyrazole-4-carboxylic acid) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing new drugs targeting various diseases, including cancer and inflammation. As research continues to uncover new therapeutic applications, this compound is poised to play a significant role in future medical advancements.

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